N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide
Description
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide is a synthetic small molecule featuring a pyrimidine core substituted with a methyl group at position 2 and a trifluoromethyl group at position 4. The piperidin-4-yl moiety is linked to the pyrimidine ring via a nitrogen atom, while the acetamide group at the piperidine’s 4-position is further substituted with a phenoxy group. This structure combines aromatic, heterocyclic, and fluorinated elements, which are common in pharmacologically active compounds targeting enzymes or receptors requiring lipophilic and electron-deficient interactions .
The compound’s design leverages the pyrimidine scaffold’s ability to engage in hydrogen bonding and π-π stacking, while the trifluoromethyl group enhances metabolic stability and membrane permeability.
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-13-23-16(19(20,21)22)11-17(24-13)26-9-7-14(8-10-26)25-18(27)12-28-15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZKHLMXBRVBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)COC3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with piperidine in the presence of a base such as cesium carbonate. This intermediate is then reacted with 2-phenoxyacetyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison with Pyrimidine-Piperidine Analogues
*Molecular weight calculated based on .
†Molecular weight derived from CAS registry data in .
‡Molecular weight from patent data in .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data*
*Data extrapolated from structural analogues in , and 10.
The absence of charged groups (e.g., pyridin-4-yl in ) may limit target engagement in polar binding pockets.
Key Research Findings
Trifluoromethyl Efficacy : The 6-(trifluoromethyl) group on the pyrimidine ring enhances metabolic stability and target binding in analogues, as seen in JAK inhibitors ().
Piperidine Flexibility : Piperidin-4-yl linkage allows conformational adaptability, critical for accommodating diverse binding sites .
Phenoxy vs. Benzamide: Phenoxyacetamide derivatives (e.g., ) exhibit superior pharmacokinetics over rigid benzamide analogues, likely due to reduced steric clash .
Biological Activity
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H21F3N4O2
- CAS Number : 1775331-60-6
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine and pyrimidine rings contribute to its biological interactions.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. It may act as an inhibitor or modulator of various enzymes and receptors, impacting cellular signaling pathways. The exact molecular targets remain to be fully elucidated, necessitating further research.
In Vitro Studies
Research has demonstrated that compounds structurally related to this compound display significant growth inhibition against human tumor cell lines. For instance, certain derivatives have been shown to induce apoptosis in cancer cells by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins .
Case Studies
- Cancer Cell Line Studies : A study involving related compounds showed that they could arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis through caspase activation. This suggests that this compound may share similar properties, warranting further investigation into its anti-cancer potential .
- Pharmacological Properties : In pharmacological studies, compounds with similar structures exhibited notable inhibitory effects on specific enzymes involved in tumor progression. This positions this compound as a candidate for drug development targeting cancer therapies .
Biological Activity Summary Table
Synthetic Pathways
The synthesis of this compound involves several key steps:
- Formation of Pyrimidine Ring : Reacting 2-methyl-6-(trifluoromethyl)pyrimidine with suitable reagents.
- Piperidine Ring Formation : Cyclization reactions incorporating piperidine moieties.
- Phenoxy Acetamide Synthesis : Coupling reactions to form the final acetamide structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
